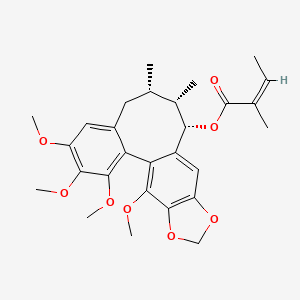![molecular formula C11H9N3 B13784729 1h-[1,3]Diazepino[1,7-a]benzimidazole CAS No. 93281-49-3](/img/structure/B13784729.png)
1h-[1,3]Diazepino[1,7-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,3]Diazepino[1,7-a]benzimidazole is a heterocyclic compound that features a fusion of a diazepine ring with a benzimidazole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Diazepino[1,7-a]benzimidazole typically involves the reaction of 2-(aminomethyl)benzimidazole with various reagents. For instance, the reaction with ethyl acetoacetate yields a diazepinone-benzimidazole derivative . Other synthetic routes include the reaction with phenylhydrazono ethylacetoacetate, acetyl acetone, and ethyl cyanoacetate, each producing different derivatives of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-[1,3]Diazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl acetoacetate produces a diazepinone derivative, while the reaction with phenylhydrazono ethylacetoacetate yields a phenylhydrazino diazepinone derivative .
Aplicaciones Científicas De Investigación
1H-[1,3]Diazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-[1,3]Diazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, exerting anxiolytic effects . Additionally, the compound may interact with other receptors and enzymes, influencing various biological processes.
Comparación Con Compuestos Similares
1H-[1,3]Diazepino[1,7-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with a wide range of biological activities.
Diazepine: Another heterocyclic compound with a diazepine ring, but without the benzimidazole fusion.
Phenylhydrazino diazepinone: A derivative of this compound with unique chemical properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
93281-49-3 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1H-[1,3]diazepino[1,7-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-6-3-7-12-8-14(10)11/h1-7H,8H2 |
Clave InChI |
PEAFIEXSTKYFNO-UHFFFAOYSA-N |
SMILES canónico |
C1N=CC=CC2=NC3=CC=CC=C3N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)








![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)


![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
